molecular formula C31H30ClN3O4 B12741372 Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-phenylethyl)-4-piperidinyl)oxy)ethyl ester CAS No. 86518-54-9

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-phenylethyl)-4-piperidinyl)oxy)ethyl ester

Cat. No.: B12741372
CAS No.: 86518-54-9
M. Wt: 544.0 g/mol
InChI Key: XXKFHRBYNIBWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-phenylethyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by esterification with benzoic acid. Common reagents might include chloroquinoline derivatives, piperidine, and benzoic acid esters. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially forming quinoline N-oxides.

    Reduction: Reducing the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Halogen substitution on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways involving quinoline derivatives.

    Medicine: Potential use as an antimalarial or anticancer agent due to the presence of the quinoline moiety.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimalarial, it might inhibit heme polymerase in Plasmodium parasites. The molecular targets and pathways involved would include interactions with enzymes and receptors specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial with an additional hydroxyl group.

    Piperaquine: A bisquinoline compound used in combination therapies for malaria.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

CAS No.

86518-54-9

Molecular Formula

C31H30ClN3O4

Molecular Weight

544.0 g/mol

IUPAC Name

[2-oxo-2-[1-(2-phenylethyl)piperidin-4-yl]oxyethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C31H30ClN3O4/c32-23-10-11-25-28(12-16-33-29(25)20-23)34-27-9-5-4-8-26(27)31(37)38-21-30(36)39-24-14-18-35(19-15-24)17-13-22-6-2-1-3-7-22/h1-12,16,20,24H,13-15,17-19,21H2,(H,33,34)

InChI Key

XXKFHRBYNIBWOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.